6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
6-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1154740-47-2) is a heterocyclic compound featuring a benzoxazine core substituted with bromine at position 6 and a methyl group at position 4. Its molecular formula is C₉H₈BrNO₂ (molar mass: 242.07 g/mol), and it is commercially available with ≥97% purity . The compound’s synthesis typically involves alkylation reactions using cesium carbonate or potassium carbonate in polar aprotic solvents like DMF, as evidenced by methodologies for related benzoxazine derivatives .
Properties
IUPAC Name |
6-bromo-5-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-5-6(10)2-3-7-9(5)11-8(12)4-13-7/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWRSZMBXKQBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)CO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-aminophenol with bromine and a suitable carbonyl compound. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process. The reaction mixture is then heated to promote the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Molecular Formula: C₈H₅BrFNO₂ (CAS: 1029421-36-0).
- Key Differences : Substitution of the methyl group at position 5 with fluorine.
6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Molecular Formula: C₈H₅BrClNO₂ (CAS: 1154740-66-5).
- Key Differences : Chlorine replaces the methyl group at position 5.
- Physical Properties : Density = 1.773 g/cm³; predicted boiling point = 404.1°C; pKa = 10.78.
- Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect could influence solubility and metabolic stability compared to the methyl-substituted compound .
Positional Isomers
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- Key Differences : Bromine at position 7 instead of 6.
- Application : Linked to isoxazole hybrids via copper(I)-catalyzed reactions, showing anticancer activity in molecular docking studies. The altered bromine position may affect steric interactions in target binding .
6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Key Differences : Chlorine at position 6 and nitro group at position 8.
Ring-Modified Analogues
2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Key Differences : Pyridine ring replaces the benzene ring in the benzoxazine core.
- Application : Combined with aromatic motifs, these derivatives exhibit inhibitory activity against BRD4 (IC₅₀ = 1.99–2.96 μM), highlighting the importance of ring planarity and nitrogen positioning in epigenetic targets .
Functionalized Derivatives
4-(4-Nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO)
- Key Differences : Nitrobenzyl group at position 4 on a pyrido-oxazine core.
- Biological Activity: Inhibits NF-κB signaling in hepatocellular carcinoma (HCC) cells, demonstrating that substituent bulk and electronic properties influence anticancer efficacy .
Comparative Data Table
Research Findings and Implications
- Substituent Position : Bromine at position 6 (target compound) vs. 7 () alters steric and electronic interactions, influencing biological target selectivity.
- Electron Effects : Methyl groups (electron-donating) vs. halogens (electron-withdrawing) at position 5 modulate reactivity and metabolic stability .
- Ring Modifications : Pyrido-oxazines () exhibit distinct binding profiles compared to benzoxazines due to nitrogen incorporation, enhancing interactions with epigenetic targets.
Biological Activity
6-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 1154740-47-2) is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : CHBrNO
- Molecular Weight : 242.07 g/mol
- Structure : The presence of bromine and methyl groups contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 50 | Comparable to Ceftriaxone |
| Escherichia coli | 40 | Comparable to Ampicillin |
Anticancer Activity
The compound has been evaluated for its anticancer potential through various in vitro studies. It has been found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis and cell cycle arrest.
- Cell Line : MCF-7
- IC : 225 µM
- Mechanism : Induction of apoptosis and S-phase cell cycle arrest.
Anti-inflammatory Activity
In anti-inflammatory assays, this compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. The compound was tested at a concentration of 10 µg/mL.
| Cytokine | Inhibition (%) | Standard Comparison |
|---|---|---|
| IL-6 | 89 | Dexamethasone (1 µg/mL) |
| TNF-α | 78 | Dexamethasone (1 µg/mL) |
The biological activities of this compound are attributed to its ability to modulate enzyme activities and interact with specific cellular targets. The bromine atom enhances the lipophilicity of the molecule, potentially increasing its bioavailability and interaction with biological membranes.
Case Studies
-
Anticancer Study on MCF-7 Cells : A study assessed the effects of varying concentrations of the compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy.
- Findings : LDH levels in treated cells were significantly higher than controls, indicating membrane damage consistent with cytotoxic effects.
- Inflammation Model in Animal Studies : In vivo studies using a rat model of inflammation showed that administration of the compound reduced paw edema significantly compared to control groups.
Q & A
Basic: What are the standard synthetic methodologies for preparing 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one?
Answer:
The compound is typically synthesized via two primary routes:
- Copper(I)-Catalyzed One-Pot Reactions : A regioselective approach involves coupling aromatic aldehydes with a propargyl-substituted benzooxazinone precursor under copper catalysis. This method emphasizes atom economy and yields hybrid structures with potential bioactivity .
- Stepwise Condensation : Bromoanthranilic acid derivatives are reacted with acylating agents (e.g., benzoyl chloride in pyridine), followed by cyclization. Purity is ensured via recrystallization (ethanol) and monitored by TLC (hexane:ethyl acetate, 2:1) .
Advanced: How can regioselectivity challenges be addressed during the synthesis of substituted benzooxazinone derivatives?
Answer:
Regioselectivity is influenced by:
- Catalyst Design : Copper(I) catalysts favor specific alkyne-azide cycloadditions, directing substituents to desired positions (e.g., 7-bromo derivatives) .
- Microwave-Assisted Smiles Rearrangement : This method enhances reaction efficiency for N-substituted derivatives, reducing side products and improving yields .
- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF) and controlled heating (reflux) minimize competing pathways .
Basic: What spectroscopic techniques are critical for confirming the molecular structure of this compound?
Answer:
- 1H/13C NMR : Characterizes aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–2.6 ppm). Coupling patterns confirm substitution positions .
- FT-IR : Identifies carbonyl (C=O, ~1705 cm⁻¹) and C-Br (528 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 288.14) validate the molecular formula (C₈H₅BrClNO₂) .
Advanced: How can the antitumor potential of this compound be evaluated in preclinical models?
Answer:
- CDK9 Inhibition Assays : In vitro kinase assays measure IC₅₀ values against CDK9, a target in hematological malignancies. Derivatives with selective inhibition (e.g., IC₅₀ < 100 nM) proceed to xenograft models .
- In Vivo Efficacy : Subcutaneous tumor xenografts in immunodeficient mice assess tumor growth suppression. Dose-response studies (10–50 mg/kg, oral) correlate pharmacokinetics with efficacy .
Basic: What analytical methods ensure reaction completion and purity during synthesis?
Answer:
- TLC Monitoring : Mobile phases like cyclohexane:ethyl acetate (2:1) track reaction progress. UV visualization confirms spot homogeneity .
- Elemental Analysis : Validates stoichiometry (C, H, N, Br) within ±0.3% deviation .
- HPLC-Purity Checks : Reverse-phase columns (C18) with acetonitrile/water gradients ensure >97% purity .
Advanced: How can computational modeling guide the design of benzooxazinone-based inhibitors?
Answer:
- Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes to targets like CDK8. Key interactions (e.g., hydrogen bonds with hinge regions) prioritize derivatives for synthesis .
- QSAR Studies : Quantitative structure-activity relationships correlate substituent electronic properties (Hammett σ) with bioactivity, guiding rational modifications .
Data Contradiction: How to resolve discrepancies in reported synthetic yields for similar compounds?
Answer:
- Parameter Comparison : Contrast catalysts (e.g., Cu(I) vs. Pd/C), solvents (DMF vs. MeOH), and reaction times. For example, microwave irradiation reduces reaction time from hours to minutes, improving yields .
- Purification Protocols : Recrystallization solvents (ethanol vs. acetone) and column chromatography (silica vs. alumina) impact recovery rates .
Basic: What are the stability considerations for storing 6-bromo-5-methyl-benzooxazinone?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromo substituent .
- Moisture Control : Desiccants (silica gel) mitigate hydrolysis of the oxazinone ring .
Advanced: What strategies enhance the antioxidant activity of benzooxazinone derivatives?
Answer:
- C-3 Functionalization : Introducing electron-donating groups (e.g., –OH, –OCH₃) via Mannich or Schiff base reactions improves radical scavenging in DPPH assays .
- Hybridization with Isoxazoles : Copper-catalyzed click reactions yield heterocyclic hybrids with enhanced redox activity .
Basic: How is the bromo substituent leveraged in further derivatization?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
